molecular formula C13H24O B14495705 2-(2,4,4-Trimethylpentyl)cyclopentan-1-one CAS No. 63141-41-3

2-(2,4,4-Trimethylpentyl)cyclopentan-1-one

Cat. No.: B14495705
CAS No.: 63141-41-3
M. Wt: 196.33 g/mol
InChI Key: NZEXLWKSDIDZIC-UHFFFAOYSA-N
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Description

2-(2,4,4-Trimethylpentyl)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 2,4,4-trimethylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,4-Trimethylpentyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2,4,4-trimethylpentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,4-Trimethylpentyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(2,4,4-Trimethylpentyl)cyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,4-Trimethylpentyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.

    1,2,4,4-Tetramethylcyclopentene: Another similar compound with a tetramethyl-substituted cyclopentene ring.

    2,4,4-Trimethyl-1-pentanol: A related alcohol with a similar alkyl chain.

Uniqueness

2-(2,4,4-Trimethylpentyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

63141-41-3

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-(2,4,4-trimethylpentyl)cyclopentan-1-one

InChI

InChI=1S/C13H24O/c1-10(9-13(2,3)4)8-11-6-5-7-12(11)14/h10-11H,5-9H2,1-4H3

InChI Key

NZEXLWKSDIDZIC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1=O)CC(C)(C)C

Origin of Product

United States

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